4-Azido-D-phenylalanine
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Overview
Description
4-Azido-D-phenylalanine is a derivative of D-phenylalanine, characterized by the presence of an azido group (-N3) attached to the phenyl ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of D-phenylalanine with sodium azide in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the successful incorporation of the azido group without affecting the amino acid structure.
Industrial Production Methods
Industrial production of 4-Azido-D-phenylalanine may involve enzymatic cascade systems, which offer advantages such as higher yields and environmentally friendly processes . These methods utilize multi-enzyme catalytic systems to convert precursor molecules into the desired azido-modified amino acid efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Azido-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Cycloaddition Reactions: The azido group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Reducing Agents: Such as hydrogen or hydrazine, used to convert the azido group to an amine.
Major Products
Scientific Research Applications
4-Azido-D-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-D-phenylalanine involves its incorporation into proteins or other molecules, where the azido group can participate in various chemical reactions. The azido group is highly reactive and can form covalent bonds with other molecules, making it a valuable tool for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Azido-L-phenylalanine: The L-enantiomer of 4-Azido-D-phenylalanine, used in similar applications but with different stereochemistry.
4-Nitro-L-phenylalanine: A precursor in the synthesis of azido-phenylalanine derivatives.
4-Borono-D-phenylalanine: Another derivative of D-phenylalanine with a borono group instead of an azido group.
Uniqueness
This compound is unique due to its D-configuration and the presence of the azido group, which provides distinct reactivity and applications compared to its L-enantiomer and other phenylalanine derivatives .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-azidophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHIKRLROONTL-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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